Cas no 35011-31-5 (5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester)

5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is a pyrrole derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The compound's pyrrole core offers versatility for further functionalization, making it valuable in heterocyclic chemistry. Its stability under standard storage conditions ensures consistent performance in synthetic workflows. The presence of the 5-ethyl substituent may influence reactivity and selectivity in targeted transformations. This compound is particularly useful for constructing complex molecular architectures, including bioactive molecules or materials with tailored properties. Proper handling requires standard laboratory precautions due to its organic nature.
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester structure
35011-31-5 structure
商品名:5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester
CAS番号:35011-31-5
MF:C9H13NO2
メガワット:167.20502
MDL:MFCD13178595
CID:1111329
PubChem ID:597485

5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

    • 5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester
    • ethyl 5-ethyl-1H-pyrrole-2-carboxylate
    • Ethyl 5-ethylpyrrole-2-carboxylate
    • Ethyl 5-ethyl-1H-pyrrole-2-carboxylate #
    • CS-0091911
    • 1H-Pyrrole-2-carboxylic acid, 5-ethyl-, ethyl ester
    • D75268
    • DB-319488
    • DTXSID70344509
    • 35011-31-5
    • SCHEMBL3282173
    • MDL: MFCD13178595
    • インチ: InChI=1S/C9H13NO2/c1-3-7-5-6-8(10-7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3
    • InChIKey: NVGWUBMOJMJEDD-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC=C(N1)C(=O)OCC

計算された属性

  • せいみつぶんしりょう: 167.095
  • どういたいしつりょう: 167.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 42.1Ų

5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D634624-20g
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester
35011-31-5 95%
20g
$1450 2024-08-03
Ambeed
A1232103-50mg
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate
35011-31-5 98%
50mg
$63.0 2025-02-25
Aaron
AR00CV1N-50mg
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
35011-31-5 98%
50mg
$111.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1162551-1g
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate
35011-31-5 98%
1g
¥10238.00 2024-05-17
eNovation Chemicals LLC
D634624-20g
5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester
35011-31-5 95%
20g
$1450 2025-02-28
Chemenu
CM333212-1g
Ethyl 5-ethyl-1H-pyrrole-2-carboxylate
35011-31-5 95%+
1g
$1706 2021-08-18
1PlusChem
1P00CUTB-100mg
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
35011-31-5 98%
100mg
$481.00 2024-05-04
1PlusChem
1P00CUTB-250mg
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
35011-31-5 98%
250mg
$684.00 2024-05-04
A2B Chem LLC
AF99007-250mg
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
35011-31-5 98%
250mg
$591.00 2024-04-20
Aaron
AR00CV1N-100mg
5-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
35011-31-5 98%
100mg
$177.00 2025-02-12

5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester 関連文献

5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl esterに関する追加情報

Professional Introduction to 5-ethyl-1H-Pyrrole-2-carboxylic acid ethyl ester (CAS No. 35011-31-5)

5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester, identified by the chemical compound code CAS No. 35011-31-5, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the pyrrole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The ethyl ester functionality at the 2-position of the pyrrole ring enhances its reactivity, making it a valuable precursor in the synthesis of more complex molecules, particularly in drug development and material science applications.

The structure of 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester consists of a five-membered aromatic ring containing one nitrogen atom, with an ethyl group attached at the 1-position and an ethyl ester group at the 2-position. This configuration imparts unique electronic and steric properties, which are exploited in various synthetic pathways. The compound’s solubility profile and stability under different conditions make it a practical choice for laboratory-scale reactions as well as for industrial processes where controlled reactivity is essential.

In recent years, there has been growing interest in pyrrole derivatives due to their role as pharmacophores in medicinal chemistry. Specifically, 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester has been investigated for its potential applications in the development of bioactive molecules. Research has highlighted its utility as a building block for more complex structures, particularly in the synthesis of non-peptide inhibitors and other therapeutic agents. The biological activity of this compound and its derivatives has been explored in several preclinical studies, demonstrating promising results in modulating enzymatic pathways and interacting with biological targets.

One of the most compelling aspects of 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is its versatility in synthetic chemistry. The presence of both an ester group and an alkyl substituent allows for facile functionalization through various chemical transformations, such as hydrolysis, reduction, or further esterification. These reactions are crucial for tailoring the molecule’s properties to meet specific requirements in drug design or material science. For instance, hydrolysis of the ester group yields 5-ethylpyrrole-2-carboxylic acid, which can then be further modified to produce amides, carboxylates, or other functional derivatives.

The pharmaceutical industry has taken particular interest in pyrrole-based compounds due to their reported efficacy across a range of therapeutic areas. Studies have shown that derivatives of 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester exhibit inhibitory activity against certain enzymes and receptors involved in inflammation, cancer, and infectious diseases. While clinical trials are still ongoing for many of these derivatives, preliminary data suggest that they may offer significant therapeutic benefits with favorable pharmacokinetic profiles. This has spurred further research into optimizing synthetic routes to improve yield and purity while reducing costs.

From a chemical synthesis perspective, 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester serves as a key intermediate in multi-step syntheses. Its preparation typically involves condensation reactions between appropriate precursors under controlled conditions, often catalyzed by acids or bases to facilitate cyclization and ester formation. Advances in green chemistry have also led to the development of more sustainable methods for producing this compound, emphasizing solvent recovery, catalytic efficiency, and minimal waste generation. Such innovations align with global efforts to make pharmaceutical synthesis more environmentally friendly without compromising on quality or yield.

The material science applications of 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester are equally noteworthy. Pyrrole derivatives are known to contribute to the development of conductive polymers and organic electronic materials due to their ability to form stable π-conjugated systems. Researchers have explored incorporating this compound into polymers or small-molecule frameworks to enhance electrical conductivity or optical properties. These materials find applications in flexible electronics, solar cells, and other advanced technologies where traditional semiconductors may not be suitable.

In conclusion, 5-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester (CAS No. 35011-31-5) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features enable diverse synthetic modifications, making it a valuable asset for researchers developing new drugs or advanced materials. As scientific understanding progresses, the potential applications of this derivative are likely to expand further, driven by ongoing research efforts aimed at uncovering novel biological activities and optimizing synthetic methodologies.

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